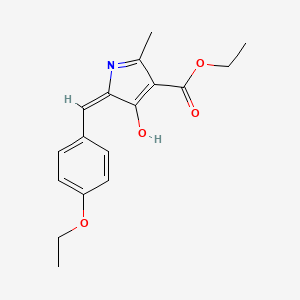![molecular formula C27H24N2OS B5970309 1-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B5970309.png)
1-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline is a complex organic compound that features a unique combination of oxazole and isoquinoline moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline typically involves multi-step organic reactions. One common approach is to start with the formation of the oxazole ring, followed by the introduction of the sulfanyl group and finally the isoquinoline moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
1-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Diphenyl-1,3-oxazole: Shares the oxazole moiety but lacks the sulfanyl and isoquinoline groups.
3,4-Dihydroisoquinoline: Contains the isoquinoline moiety but lacks the oxazole and sulfanyl groups.
1,3-Dimethyl-3,4-dihydroisoquinoline: Similar isoquinoline structure but without the oxazole and sulfanyl groups.
Uniqueness
1-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline is unique due to its combination of oxazole, sulfanyl, and isoquinoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
2-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylsulfanyl]-4,5-diphenyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2OS/c1-27(2)17-21-15-9-10-16-22(21)23(29-27)18-31-26-28-24(19-11-5-3-6-12-19)25(30-26)20-13-7-4-8-14-20/h3-16H,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXGHEQWUHQKMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)CSC3=NC(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B5970254.png)
![N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE](/img/structure/B5970255.png)
![2-[(3-chloro-2-methylphenyl)imino]-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5970260.png)

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4,4,4-trifluoro-N-(tetrahydro-2-furanylmethyl)-1-butanamine](/img/structure/B5970266.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(3-morpholinopropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5970273.png)
![4-(2-AMINO-1,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)-3,5-DIMETHYL-1H-PYRROL-2-YL CYANIDE](/img/structure/B5970276.png)

![1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B5970285.png)
![N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide](/img/structure/B5970286.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N-(2-chlorobenzyl)-N~2~-methylglycinamide](/img/structure/B5970292.png)
![N'~3~-{(E)-1-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B5970307.png)
![2-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]-1-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]ethanone](/img/structure/B5970311.png)
